![molecular formula C18H15Cl4N4O4+ B15199193 (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium is a complex organic compound characterized by the presence of dichlorophenyl groups, an imidazole ring, and a dihydroxy(oxo)azanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and imidazole. The synthetic route may involve:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the dichlorophenyl groups: This step may involve nucleophilic substitution reactions.
Formation of the (Z)-configuration: This can be controlled through specific reaction conditions such as temperature and solvent choice.
Addition of the dihydroxy(oxo)azanium moiety: This step may involve oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the dihydroxy(oxo)azanium moiety.
Reduction: Reduction reactions may target the dichlorophenyl groups or the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Production: Potential use in the production of specialized polymers.
Wirkmechanismus
The mechanism of action of (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of dichlorophenyl groups and the imidazole ring suggests potential interactions with hydrophobic and aromatic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanimine: Lacks the methoxy and dihydroxy(oxo)azanium groups.
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine: Lacks the dihydroxy(oxo)azanium group.
Uniqueness
The presence of both the methoxy and dihydroxy(oxo)azanium groups in (Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium makes it unique compared to similar compounds. These groups may confer additional reactivity and potential for interaction with biological targets.
Eigenschaften
Molekularformel |
C18H15Cl4N4O4+ |
|---|---|
Molekulargewicht |
493.1 g/mol |
IUPAC-Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C18H13Cl4N3O.H2NO3/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11H,9-10H2;(H2,2,3,4)/q;+1/b24-18+; |
InChI-Schlüssel |
ACDIXDNMWNWQJS-NDUABGMUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


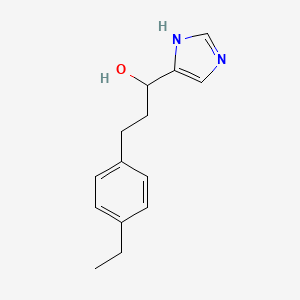
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)

![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
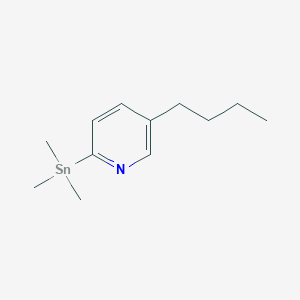
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
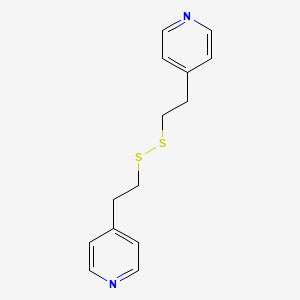
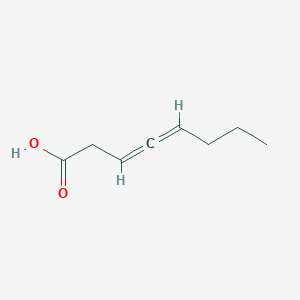

![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
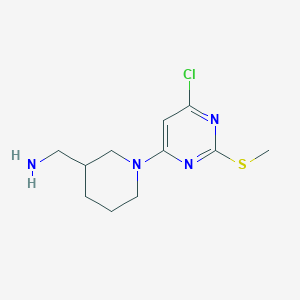
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
